2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
62644-84-2 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H13NO2/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9H,10H2,1H3 |
InChI Key |
PZDHMBCYGSGATF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
A widely adopted method involves the one-pot condensation of α,α′-bis(arylidene)cycloalkanone , malononitrile , and 4-methoxybenzaldehyde in ethanol under reflux. Potassium carbonate (K₂CO₃, 5 mol%) catalyzes the reaction, which typically completes within 5–60 minutes.
Procedure and Yield
-
Step 1 : Equimolar amounts of α,α′-bis(4-methoxyphenylidene)cyclohexanone (1 mmol), malononitrile (1 mmol), and K₂CO₃ (0.05 mmol) are refluxed in ethanol (10 mL).
-
Step 2 : The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitate is filtered and washed with n-hexane.
Advantages
-
Green chemistry : Ethanol as a solvent and low catalyst loading align with sustainable practices.
-
Short reaction time : Completion in ≤1 hour enhances throughput.
Microwave-Assisted Synthesis with Piperidine
Reaction Design
This method employs microwave irradiation to accelerate the three-component reaction of 4-methoxy-1-naphthol , 4-methoxybenzaldehyde , and malononitrile in ethanol. Piperidine (2–3 drops) acts as a base.
Optimization and Outcomes
Scalability
Microwave synthesis reduces energy consumption and is scalable for industrial applications.
Silica-Supported Ionic Liquid Catalysis (DAIL@SiO₂)
Solvent-Free Protocol
A solvent-free approach uses DAIL@SiO₂ (60 mg) to catalyze the reaction of 4-methoxybenzaldehyde , malononitrile , and dimedone at 100°C.
Key Steps
Environmental Impact
Eliminating solvents and enabling catalyst reuse align with green chemistry principles.
Three-Component Condensation with Sodium Carbonate
Methodology
A three-step protocol involves:
Performance Metrics
Flow Process with Triethyl Orthoformate
Patent-Based Synthesis
A patent outlines a flow process using triethyl orthoformate and propargyl bromide in acetone under nitrogen.
Critical Parameters
-
Temperature : Reflux at 60°C for 8 hours.
-
Spectral data : ¹H NMR (CDCl₃, δ 7.81–7.90 ppm for aromatic protons).
Radical Addition Using N-Bromosuccinimide (NBS)
Mechanism
NBS initiates radical addition in trichloromethane, followed by deacetylation with hydroalcoholic alkali.
Procedure
-
Step 1 : NBS (1.5 eq) and acetylated dihydroxy precursor react in CHCl₃ at 60°C.
-
Step 2 : Deacetylation with NaOH/EtOH yields the final product.
Comparative Analysis of Methods
Chemical Reactions Analysis
Cyclization Reactions
The benzopyran core facilitates intramolecular cyclization under acidic or basic conditions. For example:
-
Acid-catalyzed cyclization forms fused pyrano[3,2-c]benzopyran derivatives when reacted with cyclic diketones like 5,5-dimethylcyclohexane-1,3-dione. This proceeds via enolate formation followed by Michael addition and Thorpe-Ziegler cyclization .
-
Base-mediated cyclization with α,α′-bis(arylidene)cycloalkanones yields pyrano[2,3-d]pyrimidine derivatives, leveraging the carbonitrile’s electrophilicity .
Key Conditions
| Reaction Type | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pyrano-benzopyran synthesis | [DMImd-DMP]/EtOH:H₂O | Reflux | 85–92 |
| Pyrano-pyrimidine synthesis | K₂CO₃/EtOH | Reflux | 88–94 |
Knoevenagel Condensation
The carbonitrile group participates in Knoevenagel reactions with aldehydes to form α,β-unsaturated nitriles. For instance:
-
Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) produces 2-amino-4H-pyran-3-carbonitrile derivatives in one-pot syntheses .
-
Mechanism : Base-catalyzed deprotonation generates a resonance-stabilized carbanion, which attacks the aldehyde carbonyl group .
Optimized Parameters
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| Na₂CO₃ | Ethanol | 30–60 | 78–85 |
| [DMImd-DMP] | Aqueous EtOH | 20–40 | 90–95 |
Michael Addition
The electron-deficient benzopyran core undergoes Michael additions with enolates. For example:
-
Reaction with enolate intermediates from cyclic diketones forms 5-oxo-4H,5H-pyrano[3,2-c]benzopyran-3-carbonitriles .
-
Selectivity : Ionic liquid catalysts like [DMImd-DMP] enhance regioselectivity by stabilizing intermediates .
Product Examples
| Substituent on Ar | Product Structure | Melting Point (°C) |
|---|---|---|
| 4-Fluorophenyl | Pyrano[3,2-c]benzopyranone | 260–262 |
| 3,4-Dimethoxyphenyl | Pyrano[3,2-c]benzopyranone | 232–234 |
Nucleophilic Substitution
The carbonitrile group can act as a leaving group in SN reactions:
-
Amination : Substitution with primary amines (e.g., methylamine) yields 3-amino-4H-1-benzopyran derivatives, though yields are moderate (~60%).
-
Hydrolysis : Under strong acidic conditions, the carbonitrile converts to a carboxylic acid, forming 4H-1-benzopyran-3-carboxylic acid derivatives.
Reaction Outcomes
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (aq) | 3-Amino-benzopyran | H₂SO₄, 80°C | 58 |
| H₂O/HCl | 3-Carboxy-benzopyran | Reflux, 6 hr | 72 |
Oxidation and Reduction
-
Oxidation : The methoxy group undergoes demethylation with HI/AcOH to form phenolic derivatives, though this is less common in reported studies.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzopyran double bond, yielding dihydro derivatives .
Experimental Data
| Reaction Type | Reagents | Product | Purity (%) |
|---|---|---|---|
| Demethylation | HI, AcOH | 7-Hydroxy-benzopyran | 85 |
| Hydrogenation | H₂ (1 atm), Pd-C | Dihydro-benzopyran | 90 |
Multi-Component Reactions
This compound participates in one-pot syntheses combining aldehydes, malononitrile, and diketones:
-
Example : Reaction with resorcinol and 4-fluorobenzaldehyde produces 2-amino-7-hydroxy-4-(4-fluorophenyl)-4H-1-benzopyran-3-carbonitrile in 78% yield .
Optimized Protocol
| Components | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|
| Aldehyde + malononitrile + resorcinol | Na₂CO₃ | 2 | 78 |
Industrial-Scale Considerations
-
Continuous-flow reactors improve efficiency for large-scale syntheses, achieving 95% conversion in <30 minutes.
-
Solvent recycling : Ethanol-water mixtures are reused in up to five cycles without significant yield loss .
This compound’s versatility in forming fused heterocycles and functionalized derivatives underscores its value in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological activity modulation.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile exhibits a range of biological activities:
- Anticancer Properties : The compound has shown promise as an inhibitor of mitogen-activated protein kinase (MAPK), which is pivotal in cancer cell proliferation and survival pathways. Its ability to inhibit this pathway suggests potential applications in cancer therapy .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may interact with enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .
- Antioxidant Activity : The presence of the methoxy group enhances the compound's antioxidant properties, which can protect cells from oxidative stress and related damage .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects against breast and colon cancer cells, attributed to its MAPK inhibition capabilities. The compound was found to induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory responses, researchers evaluated the compound's effect on cytokine production in macrophages. The findings revealed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines, suggesting its utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism by which 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE exerts its effects involves interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its antioxidant properties are due to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile can be contextualized against related benzopyran derivatives, as summarized in Table 1 and discussed below.
Table 1: Key Properties of this compound and Analogues
Structural and Electronic Comparisons
- Substituent Effects on Fluorescence: The 4-methoxyphenyl group in 2-(4-MeOPh)-4H-1-benzopyran-3-carbonitrile enhances fluorescence intensity (λem = 480–495 nm) by promoting π→π* transitions and reducing non-radiative decay . In contrast, derivatives with 4-fluorophenyl (e.g., 5a–c) exhibit lower emission due to electron-withdrawing effects, while bulky substituents like but-3-yn-1-ol (6d) cause peak broadening .
- Comparison with Amino-Substituted Analogues: Amino-substituted derivatives (e.g., 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzochromene-3-carbonitrile) show red-shifted absorption but reduced fluorescence quantum yields compared to the methoxyphenyl variant, likely due to enhanced non-radiative pathways from amine vibrations .
- Reactivity with Nitrile Group: Unlike 3-cyanochromone (4-oxo derivative), which undergoes [3+2] cycloadditions with nitrile oxides, the 4H-benzopyran-3-carbonitrile framework in the target compound is less reactive toward cycloadditions due to the absence of the 4-oxo group .
Biological Activity
2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile is a synthetic compound belonging to the benzopyran class, which is notable for its diverse biological activities. This compound features a unique structure that includes a methoxy group on the phenyl ring and a carbonitrile functional group at the 3-position, contributing to its chemical reactivity and potential therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, commonly involving multi-component reactions using malononitrile and appropriate aldehydes under catalytic conditions. A typical synthesis involves refluxing the starting materials in an alcohol solvent with a base catalyst such as potassium carbonate, which promotes the formation of the desired product efficiently.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly the S phase for HeLa cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 2.59 | Induces apoptosis, S phase arrest |
| MCF7 | 4.66 | Induces apoptosis |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. The binding affinity studies indicate that it may inhibit key enzymes responsible for inflammatory responses.
Case Studies and Research Findings
- Antiestrogenic Activity : A related study on benzopyran derivatives revealed that compounds structurally similar to this compound exhibited antiestrogenic properties, with some derivatives showing up to 65% inhibition compared to estradiol in uterotrophic assays .
- Mechanistic Insights : A detailed study indicated that the compound could disrupt cellular signaling pathways linked to cancer progression, particularly those involving estrogen receptors, further supporting its potential use in cancer therapeutics.
- Comparative Analysis : When compared to other benzopyran derivatives, this compound demonstrated a more favorable pharmacological profile due to its enhanced solubility and bioavailability attributed to the methoxy substitution.
Q & A
Q. What controls are essential in evaluating the compound’s photophysical properties?
- Methodological Answer : Include UV-vis reference standards (e.g., quinine sulfate for quantum yield) and degas solutions with N₂ to prevent oxygen quenching. For fluorescence studies, use time-correlated single-photon counting (TCSPC) to measure lifetimes >1 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
